3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)13(20)17-15-19-18-14(21-15)12-7-2-3-8-16-12/h2-9H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCNTICGIAGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Benzamide: The final step involves the acylation of the oxadiazole-pyridine intermediate with 3-methylbenzoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-(1,3,4-oxadiazol-2-yl)benzamide derivatives. Key structural variations among analogues include:
Heteroatom Substitution : Replacing the oxadiazole oxygen with sulfur (e.g., 1,3,4-thiadiazole derivatives in ) alters electronic properties and stability. Thiadiazoles generally exhibit higher polarizability but reduced metabolic stability compared to oxadiazoles .
Benzamide Substituents : Substituents like halogens (Cl, F), methoxy, or sulfonamides influence solubility, log P, and bioactivity. For example:
- 3-Chloro and 4-Fluoro substituents () increase electronegativity, enhancing binding to hydrophobic enzyme pockets.
- Methoxy groups (e.g., LMM5 in ) improve water solubility but may reduce membrane permeability.
Oxadiazole-Linked Groups : Pyridinyl (target compound), furanyl (LMM11), or phenyl groups () modulate π-π interactions and steric bulk.
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a benzamide core and a pyridine-substituted oxadiazole moiety. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is and it possesses a molecular weight of approximately 238.25 g/mol. Its structure includes a methyl group at the 3-position of the benzamide and a 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl moiety.
Structural Formula
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains including:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Effective |
| Pseudomonas aeruginosa | Variable |
The presence of nitro or hydroxy substituents on the phenyl ring appears to enhance its antimicrobial efficacy .
2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific enzymes such as lipoxygenase (LOX), which are implicated in inflammatory pathways. In vitro studies have demonstrated that derivatives of oxadiazole compounds can significantly reduce inflammatory markers .
3. Anticancer Activity
In preclinical studies, this compound has exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through the modulation of signaling pathways associated with cancer cell survival.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of this compound against several cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may serve as a lead for further development in anticancer drug discovery .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes like LOX and cyclooxygenase (COX), which play critical roles in inflammation and tumorigenesis.
- Receptor Interaction : It potentially interacts with specific receptors involved in pain and inflammation pathways.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)benzamide | Lacks oxadiazole ring | Different biological activities |
| 3-methyl-N-(5-pyridin-2-yl-1,2,4-triazol-2-yl)benzamide | Contains triazole ring | Variations in chemical reactivity |
| 3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Fluorine substitution | Enhanced stability and binding affinity |
The unique combination of oxadiazole and pyridine rings in this compound contributes to its distinct interactions with biological targets that may not be present in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
